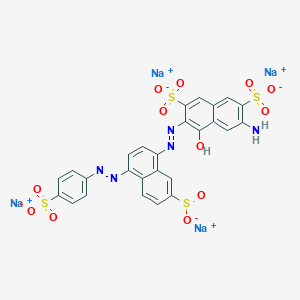
C.I. Food Black 2
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C.I. Food Black 2 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 1-naphthol-4-sulfonic acid. This intermediate product undergoes further diazotization and coupling with 2,7-naphthalenedisulfonic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction typically occurs in aqueous medium, and the product is isolated by filtration, followed by drying and milling to obtain the final powdered form .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Food Black 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: It can be reduced to form aromatic amines, which are often used as intermediates in further chemical synthesis.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid.
Substitution: Modified azo dyes with different functional groups.
Wissenschaftliche Forschungsanwendungen
C.I. Food Black 2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Wirkmechanismus
The mechanism of action of C.I. Food Black 2 involves its interaction with molecular targets through its azo bonds and sulfonic acid groups. These functional groups allow the dye to bind to proteins and other biomolecules, altering their properties and functions. The pathways involved include the formation of complexes with metal ions and the modification of protein structures.
Vergleich Mit ähnlichen Verbindungen
C.I. Food Black 2 is unique among azo dyes due to its specific molecular structure, which provides its characteristic black color and stability. Similar compounds include:
Brilliant Black PN (C.I. Food Black 1): Another azo dye with similar applications but different molecular structure and properties.
Carbon Black (C.I. 77266): A pigment used in various applications, primarily as a colorant in food products, but produced through the partial combustion of hydrocarbons
C.I. Food Black 2 stands out due to its specific synthesis process and the stability of its color under various conditions, making it a preferred choice in many industrial applications .
Eigenschaften
CAS-Nummer |
2118-39-0 |
|---|---|
Molekularformel |
C26H19N5NaO13S4 |
Molekulargewicht |
760.7 g/mol |
IUPAC-Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |
InChI-Schlüssel |
ZSRKJGSFDBOHMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2118-39-0 |
Verwandte CAS-Nummern |
83221-57-2 |
Synonyme |
Food Black 2; CI 27755 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that replacing sulfonic acid groups in C.I. Food Black 2 with carboxylic acid groups improves water fastness. What is the mechanism behind this improvement?
A1: [] Replacing the sulfonic acid groups in this compound (Structure 1A in the paper) with less acidic carboxylic acid groups (Structure 1B) results in dyes with enhanced water fastness due to a phenomenon called differential solubility. While the paper doesn't delve into the specific mechanism, we can infer:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















